3-Formylpent-2-en-2-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylpent-2-en-2-yl thiocyanate is an organic compound that contains both an aldehyde group and a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylpent-2-en-2-yl thiocyanate typically involves the reaction of an appropriate aldehyde with a thiocyanate source. One common method is the reaction of 3-formylpent-2-en-2-ol with thiocyanic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then reacts with thiocyanic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formylpent-2-en-2-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: 3-Formylpent-2-en-2-oic acid.
Reduction: 3-Formylpent-2-en-2-ol.
Substitution: 3-Formylpent-2-en-2-ylamine.
Wissenschaftliche Forschungsanwendungen
3-Formylpent-2-en-2-yl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving thiocyanate groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Formylpent-2-en-2-yl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Formylpent-2-en-2-yl isothiocyanate
- 3-Formylpent-2-en-2-yl cyanate
- 3-Formylpent-2-en-2-yl thiocyanate
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a thiocyanate group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
92600-03-8 |
---|---|
Molekularformel |
C7H9NOS |
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
3-formylpent-2-en-2-yl thiocyanate |
InChI |
InChI=1S/C7H9NOS/c1-3-7(4-9)6(2)10-5-8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
JSUYJMWBHDNSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C)SC#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.